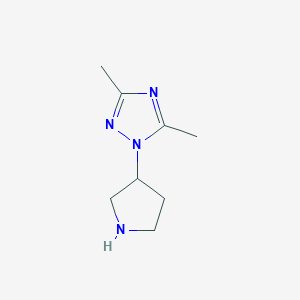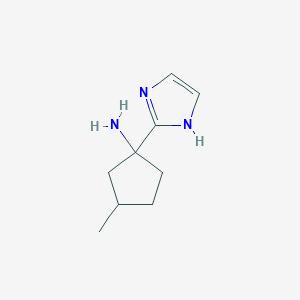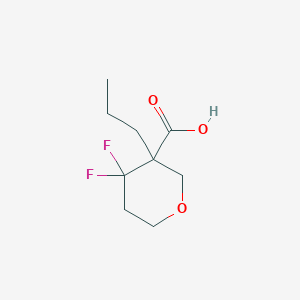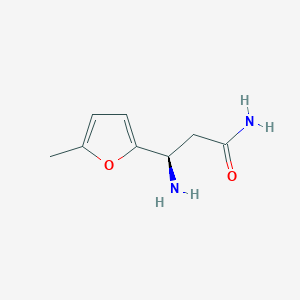
(3R)-3-Amino-3-(5-methylfuran-2-YL)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-Amino-3-(5-methylfuran-2-YL)propanamide is an organic compound characterized by the presence of an amino group, a furan ring, and a propanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Amino-3-(5-methylfuran-2-YL)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methylfuran and ®-3-aminopropanoic acid.
Formation of Intermediate: The 5-methylfuran undergoes a reaction with a suitable reagent to introduce a functional group that can react with ®-3-aminopropanoic acid.
Coupling Reaction: The intermediate is then coupled with ®-3-aminopropanoic acid under specific reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted amides or amines.
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: The compound could act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Medicine:
Drug Development:
Industry:
Material Science: The compound may be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (3R)-3-Amino-3-(5-methylfuran-2-YL)propanamide involves its interaction with molecular targets such as enzymes or receptors. The amino group and furan ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
(3R)-3-Amino-3-(2-furyl)propanamide: Similar structure but with a furan ring instead of a methylfuran ring.
(3R)-3-Amino-3-(5-methylthiophen-2-YL)propanamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness:
Functional Groups: The presence of the 5-methylfuran ring distinguishes it from other similar compounds, potentially leading to different reactivity and applications.
Stereochemistry: The (3R) configuration may result in unique interactions with biological targets compared to other stereoisomers.
Eigenschaften
Molekularformel |
C8H12N2O2 |
|---|---|
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
(3R)-3-amino-3-(5-methylfuran-2-yl)propanamide |
InChI |
InChI=1S/C8H12N2O2/c1-5-2-3-7(12-5)6(9)4-8(10)11/h2-3,6H,4,9H2,1H3,(H2,10,11)/t6-/m1/s1 |
InChI-Schlüssel |
SYSVJVPVHWFHOB-ZCFIWIBFSA-N |
Isomerische SMILES |
CC1=CC=C(O1)[C@@H](CC(=O)N)N |
Kanonische SMILES |
CC1=CC=C(O1)C(CC(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B13305219.png)
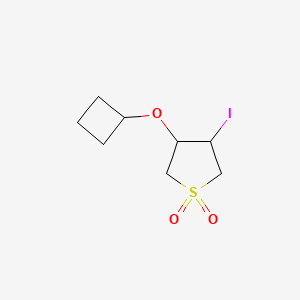
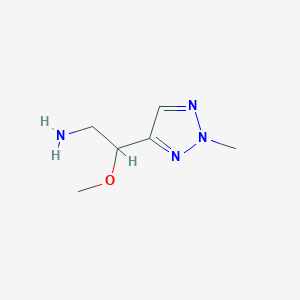
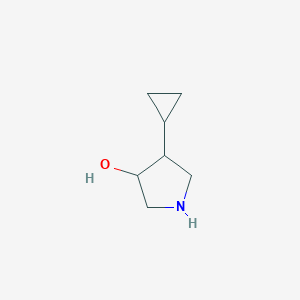
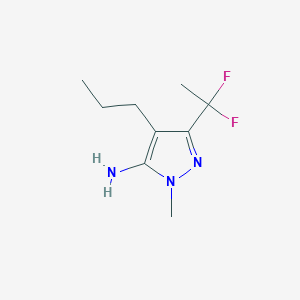
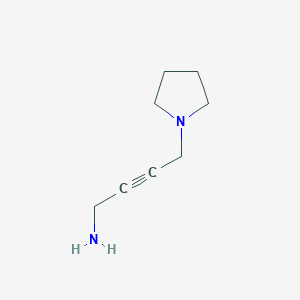
![(Cyclopropylmethyl)[1-(3,5-dimethylphenyl)ethyl]amine](/img/structure/B13305266.png)

